2,4,6-Trimethyl-N-(meta-3-trifluoromethyl-phenyl)-benzenesulfonamide (m-3M3FBS) is a synthetic compound [] widely employed in scientific research as a tool to study phospholipase C (PLC) signaling pathways [, , , , , , ]. While initially presumed to be a direct PLC activator [, , , , , , , , ], recent research suggests a more complex mechanism of action, highlighting the importance of careful interpretation of results obtained with m-3M3FBS [, ].
M-3M3FBS, chemically known as 2,4,6-trimethyl-N-(m-trifluoromethylphenyl)benzenesulfonamide, is a compound primarily recognized for its role as a phospholipase C activator. This compound has been extensively studied for its ability to increase intracellular calcium levels and induce various cellular responses, including apoptosis and enhanced bactericidal activity. It is classified under the category of pharmacological agents that modulate signaling pathways involving phospholipase C.
M-3M3FBS can be synthesized through a multi-step organic synthesis process involving the reaction of appropriate starting materials to form the sulfonamide structure. While specific synthetic routes are not detailed in the available literature, similar compounds typically undergo processes such as:
The synthesis generally requires careful control of reaction conditions to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of m-3M3FBS.
The molecular structure of m-3M3FBS features a benzenesulfonamide core with additional methyl and trifluoromethyl substituents. The trifluoromethyl group significantly enhances the compound's biological activity by influencing its interaction with phospholipase C.
M-3M3FBS primarily functions by activating phospholipase C, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol trisphosphate and diacylglycerol. This reaction leads to:
The concentration-response relationship for m-3M3FBS has been characterized, revealing an effective concentration (EC50) around 10 µM for inducing calcium mobilization in various cell types .
The mechanism by which m-3M3FBS exerts its effects involves several key steps:
Experimental studies have shown that treatment with m-3M3FBS leads to significant elevations in intracellular calcium levels, which are essential for initiating apoptosis in certain cell lines .
Relevant analyses include determining its stability under various pH conditions and assessing its interactions with biological membranes .
M-3M3FBS has several applications in scientific research:
The synthetic compound 2,4,6-trimethyl-N-(meta-3-trifluoromethyl-phenyl)-benzenesulfonamide (m-3M3FBS) was first identified in 2003 through high-throughput screening of chemical libraries for agents stimulating superoxide generation in human neutrophils [2] [6]. Designated a "phospholipase C (PLC) activator," m-3M3FBS demonstrated rapid induction of inositol phosphate formation and intracellular calcium mobilization across diverse cell types, including leukocytes, fibroblasts, and neuronal cells [3] [6]. Its proposed mechanism involved direct interaction with multiple PLC isozymes (β, γ, δ), bypassing receptor-dependent activation pathways [6]. Crucially, the structurally similar but inactive analog o-3M3FBS (differing only in sulfonamide group positioning) failed to elicit these responses, establishing structure-activity specificity [4] [10]. Initial characterization suggested m-3M3FBS as a unique molecular tool to dissect PLC-mediated signaling cascades without receptor engagement [6].
Table 1: Key Properties of m-3M3FBS
Property | Detail | Citation |
---|---|---|
Chemical Formula | C₁₆H₁₆F₃NO₂S | [7] [9] |
Molecular Weight | 343.36 g/mol | [7] [9] |
CAS Number | 200933-14-8 | [7] [9] |
Primary Designation | Pan-PLC activator | [2] [6] |
Inactive Control | o-3M3FBS | [4] [10] |
Initial Discovery Role | Stimulator of neutrophil superoxide generation | [6] |
Table 2: Comparison of PLC-Targeting Agents
Compound | Target/Effect | Key Mechanism | Specificity |
---|---|---|---|
m-3M3FBS | PLC Activator | Direct stimulation of PLC isozymes | Pan-PLC (β, γ, δ) |
U-73122 | PLC Inhibitor | Binds PLC catalytic domain | Pan-PLC (often used with m-3M3FBS) |
o-3M3FBS | Inactive Control | Structurally similar, no PLC activation | Control for non-specific effects |
ET-18-OCH3 | PI-PLC Inhibitor | Interferes with phosphatidylinositol hydrolysis | Selective for PI-PLC |
m-3M3FBS induces profound and complex alterations in intracellular calcium ([Ca²⁺]i) homeostasis, a hallmark of its cellular activity. Treatment triggers a rapid biphasic calcium response: an initial release from endoplasmic reticulum (ER) stores followed by sustained store-operated calcium entry (SOCE) across the plasma membrane [4] [5] [8]. Notably, this ER Ca²⁺ release occurs independently of canonical IP₃ receptor (IP₃R) activation in several cell types (e.g., SH-SY5Y neuroblastoma, HA59T hepatoma, SCM1 gastric cancer cells), as it persists despite pharmacological blockade of PLC (U73122) or IP₃ production [4] [5] [8]. This suggests PLC-independent ER Ca²⁺ mobilization is a significant component of m-3M3FBS action.
Mitochondria critically participate in m-3M3FBS-induced Ca²⁺ dynamics. The elevated cytosolic Ca²⁺ is rapidly sequestered into the mitochondrial matrix. When mitochondrial Ca²⁺ buffering capacity is exceeded, it triggers mitochondrial inner membrane permeabilization (MIMP), distinct from Bcl-2-regulated outer membrane permeabilization (MOMP). MIMP results in matrix swelling, loss of cristae structure, and release of mitochondrial contents (e.g., cytochrome c, TFAM, MnSOD) into the cytosol, a process preventable by intracellular Ca²⁺ chelation (BAPTA-AM) [1]. SOCE induced by m-3M3FBS is sensitive to inhibitors like nifedipine (L-type channels), econazole (TRPC channels), and SK&F96365 (receptor-operated channels), and requires protein kinase C (PKC) activity, as it is blocked by GF109203X [5] [8].
Table 3: m-3M3FBS-Induced Calcium Responses Across Cell Models
Cell Type | Primary Ca²⁺ Source | Key Pharmacological Inhibitors | Citation |
---|---|---|---|
SH-SY5Y (Neuroblastoma) | ER Release > SOCE | Thapsigargin (SERCA inhibitor) | [4] |
HA59T (Hepatoma) | ER Release & SOCE (PKC-dependent) | GF109203X (PKC inhibitor), SK&F96365 | [5] |
SCM1 (Gastric Cancer) | ER Release & SOCE | Nifedipine (VGCC blocker), Aristolochic acid (PLA₂ inhibitor) | [8] |
Mouse Olfactory Neurons | Internal Stores (Extracell. Ca²⁺ independent) | U73122 (PLC inhibitor) | [10] |
HeLa / MEFs | ER → Mitochondria → MIMP | BAPTA-AM (Ca²⁺ chelator) | [1] |
Table 4: Mechanisms of m-3M3FBS on Cellular Calcium Homeostasis
Mechanism | Description | Functional Consequence |
---|---|---|
ER Ca²⁺ Release | PLC/IP₃-independent depletion of ER stores | Elevated cytosolic [Ca²⁺], SOCE activation |
Mitochondrial Ca²⁺ Uptake | Buffering of cytosolic Ca²⁺ surge | Matrix overload, depolarization, respiratory failure |
MIMP (Mitochondrial Permeabilization) | Inner membrane rupture due to Ca²⁺/ROS overload; CsA-insensitive | Release of pro-death matrix components |
SOCE Activation | PKC-dependent influx via store-operated channels (nifedipine/econazole-sensitive) | Sustained high cytosolic [Ca²⁺] |
Inhibition of ER Refilling | Pre-treatment reduces thapsigargin response | Compromised ER Ca²⁺ storage capacity |
m-3M3FBS demonstrates potent pro-apoptotic activity across diverse cancer cell lines, while often sparing normal primary cells (e.g., monocytes). This selective cytotoxicity positions it as a compelling tool for oncological research [3] [6]. Key mechanistic insights include:
Table 5: m-3M3FBS-Induced Apoptosis in Cancer Cell Lines
Cell Line | Tumor Type | Key Apoptotic Features | Sensitivity (EC₅₀ approx.) | Citation |
---|---|---|---|---|
U937 | Monocytic Leukemia | Caspase-3/9 activation, XIAP downreg., ROS gen. | 25-50 μM | [3] [6] |
THP-1 | Monocytic Leukemia | DNA fragmentation, Annexin V/PI positivity | 25-50 μM | [6] |
Caki | Renal Carcinoma | Bcl-2/c-FLIP independent, CHOP induction (minor role) | 15-40 μM | [3] |
HA59T | Hepatoma | Ca²⁺-dependent ROS gen., Annexin V/PI positivity | 10-50 μM | [5] |
SCM1 | Gastric Cancer | ROS gen., Annexin V/PI positivity, BAPTA-AM insensitive | 25-50 μM | [8] |
Primary Human Monocytes | Normal Immune Cells | Minimal cytotoxicity at effective tumoricidal doses | Resistant | [6] |
Table 6: Molecular Mechanisms of m-3M3FBS in Cancer Cell Death
Mechanistic Feature | Molecular Event | Therapeutic Implication |
---|---|---|
Ca²⁺-Driven MIMP | Inner membrane rupture; Matrix content release | Bypasses Bcl-2/Bak/Bax dependency |
Caspase Activation | Caspase-9, -3 cleavage; PARP cleavage | Activates executioner phase of apoptosis |
XIAP Downregulation | Reduced levels of key IAP | Removes blockade on caspase activity |
ROS Generation | Increased superoxide production | Causes oxidative damage; Amplifies Ca²⁺ stress |
PLC-Independence (Some models) | Apoptosis despite PLC inhibition (U73122) | Suggests alternative targets or PLC-independent Ca²⁺ release |
Resistance to Necroptosis/Pyroptosis Inhibitors | Death in RIPK3/MLKL/GSDMD KO cells | Distinct pathway from lytic programmed cell death forms |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7